molecular formula C6H10NaO6 B12467851 (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium

(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium

Cat. No.: B12467851
M. Wt: 201.13 g/mol
InChI Key: GDBSXTQFGFFDQI-SWHVJAHHSA-N
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Description

(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring. Its sodium salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dihydroxyacetone and glyceraldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.

    Catalysts: Catalysts such as sodium hydroxide or other bases are often used to facilitate the reaction.

    Purification: The final product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of various biochemical products and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The lactone ring structure also contributes to its reactivity and stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one potassium
  • (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one calcium
  • (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one magnesium

Uniqueness

The sodium salt form of this compound is unique due to its enhanced solubility and reactivity compared to its potassium, calcium, and magnesium counterparts. This makes it particularly useful in aqueous environments and for specific biochemical applications.

Properties

Molecular Formula

C6H10NaO6

Molecular Weight

201.13 g/mol

InChI

InChI=1S/C6H10O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2-5,7-10H,1H2;/t2-,3?,4?,5+;/m0./s1

InChI Key

GDBSXTQFGFFDQI-SWHVJAHHSA-N

Isomeric SMILES

C([C@@H]([C@@H]1C(C(C(=O)O1)O)O)O)O.[Na]

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O.[Na]

Origin of Product

United States

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